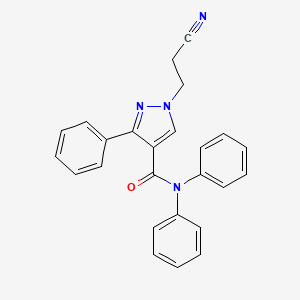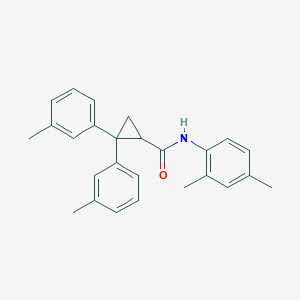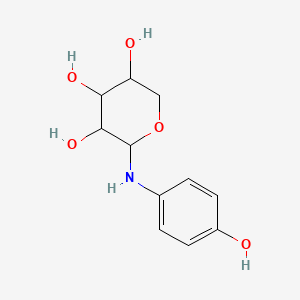
5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as BMX or BMX-001 and has been found to exhibit interesting biological activities, making it a promising candidate for drug development and other research applications.
Mécanisme D'action
The exact mechanism of action of BMX is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. For example, BMX has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BMX has also been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BMX has been found to exhibit a range of biochemical and physiological effects in cells and organisms. For example, BMX has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be useful in cancer treatment. BMX has also been found to inhibit the growth of bacteria and fungi, which could be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMX in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easier to obtain and use in experiments. However, one limitation is that the exact mechanism of action of BMX is not fully understood, which could make it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on BMX. One area of interest is in the development of BMX-based drugs for cancer treatment. Another area of interest is in the development of new antibiotics based on BMX. Additionally, further research could be done to better understand the mechanism of action of BMX and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method is well-established and it has been found to exhibit interesting biological activities, making it a promising candidate for drug development and other research applications. Further research is needed to fully understand the mechanism of action of BMX and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide and methyl isothiocyanate in the presence of a base. The reaction proceeds through a series of steps, leading to the formation of the final product. This synthesis method has been well-established and has been used in various studies to produce BMX.
Applications De Recherche Scientifique
BMX has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of drug development, where BMX has been found to exhibit interesting biological activities. For example, BMX has been shown to have antitumor activity, making it a promising candidate for cancer treatment. BMX has also been found to exhibit antimicrobial activity, which could be useful in the development of new antibiotics.
Propriétés
IUPAC Name |
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S2/c1-14-11(15)10(18-12(14)17)6-7-3-4-9(16-2)8(13)5-7/h3-6H,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDKUVCPUGQGOO-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)


![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)



